2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide
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Overview
Description
2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the methylsulfanyl group and the hydroiodide salt form makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by methylation and subsequent treatment with hydroiodic acid to form the hydroiodide salt. The reaction conditions often require controlled temperatures and the use of solvents like methanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methylsulfonyl-1,3,4-thiadiazole
- 2-methylsulfinyl-1,3,4-thiadiazole
- 2-methylthio-1,3,4-thiadiazole
Uniqueness
2-(methylsulfanyl)-1,3,4-thiadiazole hydroiodide is unique due to the presence of the hydroiodide salt form, which can influence its solubility, stability, and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Properties
CAS No. |
2742653-43-4 |
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Molecular Formula |
C3H5IN2S2 |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
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